4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₅ClN₂O₄S It is characterized by the presence of a chloro group, a cyclohexyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Safety and Hazards
While specific safety and hazard information for ((4-Chloro-2-nitrophenyl)sulfonyl)cyclohexylamine
is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The nitration of chlorobenzene to form 4-chloronitrobenzene.
Sulfonation: The sulfonation of 4-chloronitrobenzene to produce 4-chloro-2-nitrobenzenesulfonyl chloride.
Amidation: The reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclohexylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-cyclohexyl-2-nitrobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclohexylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-2-nitrobenzenesulfonamide: Lacks the cyclohexyl group, which may affect its solubility and reactivity.
N-cyclohexyl-2-nitrobenzenesulfonamide: Lacks the chloro group, which may influence its substitution reactions.
Uniqueness
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro, nitro, and sulfonamide groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZULJCUFXOVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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